molecular formula C8H10O3 B3353053 Methyl 3-(furan-3-yl)propanoate CAS No. 52344-56-6

Methyl 3-(furan-3-yl)propanoate

Cat. No. B3353053
CAS RN: 52344-56-6
M. Wt: 154.16 g/mol
InChI Key: KMEHWKRXEXCQDN-UHFFFAOYSA-N
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Description

“Methyl 3-(furan-3-yl)propanoate” is a chemical compound . It’s important to note that while there is limited information available specifically for “Methyl 3-(furan-3-yl)propanoate”, there are related compounds such as “Ethyl 3-(furan-2-yl)propionate” and “Methyl 3-((furan-2-ylmethyl)thio)propanoate” that have been studied .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(furan-3-yl)propanoate” can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques have been used for structural elucidation of compounds along with the study of geometrical and vibrational properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(furan-3-yl)propanoate” can be analyzed using various techniques. For instance, its density, melting point, boiling point, and molecular weight can be determined .

properties

IUPAC Name

methyl 3-(furan-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(9)3-2-7-4-5-11-6-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEHWKRXEXCQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594164
Record name Methyl 3-(furan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(furan-3-yl)propanoate

CAS RN

52344-56-6
Record name Methyl 3-(furan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11a (2.0 g, 13.15 mmol) in 45 mL dry THF was treated with 10% Pd-C (30.0 mg, 1.5 wt %) at room temperature under a hydrogen atmosphere (balloon) (44 h). The reaction mixture was then filtered through a Celite plug, washed with EtOAc (150 mL), and concentrated in vacuo. SGC chromatotron (SiO2, 4 mm, 10-20% EtOAc/hexanes) afforded 12a (1.89 g, 2.03 g theoretical, 93%). For 12a: 1H NMR (CDCl3, 250 MHz) d 7.29 (br d, 1H, J=1.6 Hz, Fur C5-H), 7.19 (d, 1H, J=1.6 Hz, Fur C2-H), 6.22 (br s, 1H, Fur C4-H), 3.63 (s, 3H, OCH3), 2.71 (t, 2H, J=7.3 Hz, FurCH2), 2.52 (t, 2H, J=7.3 Hz, CH2 (C=O)); 13C NMR (CDCl3, 125 MHz) d 173.2, 142.8, 138.9, 123.4, 110.6, 51.5, 34.4, 20.1; IR (neat) nmax 2932, 2862, 1732, 1439, 1361, 1259, 1201, 1167, 1024, 874, 793, 731 cm-1. See FIG. 17h.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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